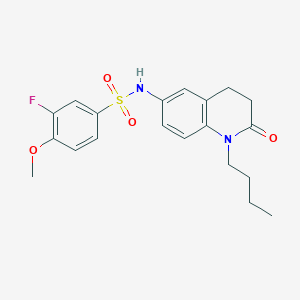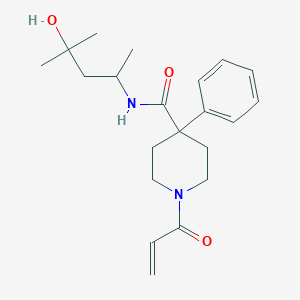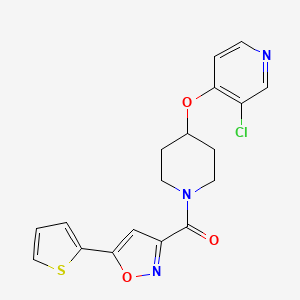
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic compound with a unique structure. This compound contains an azetidine ring linked to a dihydroisoquinoline and a trifluoromethyl-substituted pyridine moiety. Such a combination makes it of particular interest in various fields, including medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone generally involves multistep organic reactions. It often starts with the preparation of intermediates, such as the azetidine and dihydroisoquinoline derivatives, followed by coupling these intermediates under controlled conditions.
Typical Reaction Sequence:
Synthesis of dihydroisoquinoline derivative from a suitable starting material, often involving cyclization reactions.
Preparation of the azetidine ring through various strategies, such as ring-closing reactions or direct substitution.
Introduction of the trifluoromethyl-pyridine moiety through halogenation or using trifluoromethylating agents.
Coupling of the synthesized intermediates under basic or acidic conditions, often facilitated by a coupling reagent like EDCI or DCC.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be streamlined using continuous flow chemistry or automated synthesis processes. These methods optimize the reaction conditions and ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation at the dihydroisoquinoline moiety, potentially forming quinoline derivatives.
Reduction: Reduction reactions could target the ketone group, reducing it to the corresponding alcohol.
Substitution: Substitution reactions are likely at the trifluoromethyl-pyridine moiety, particularly under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation of the dihydroisoquinoline could yield quinoline derivatives.
Reduction of the ketone group forms the corresponding secondary alcohol.
Substitution at the pyridine ring yields various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has a range of applications in scientific research:
Chemistry: As a precursor or intermediate in organic synthesis.
Biology: Potential probe for studying enzyme-substrate interactions or receptor binding.
Medicine: Investigated for potential therapeutic properties due to its unique structure.
Industry: Used in material sciences for developing advanced polymers or in agrochemicals.
Mecanismo De Acción
The exact mechanism of action of this compound depends on its application. In medicinal chemistry, it could act by interacting with specific molecular targets, such as enzymes or receptors. The azetidine and dihydroisoquinoline moieties might play crucial roles in binding affinity and specificity, while the trifluoromethyl-pyridine enhances the compound's stability and bioavailability.
Comparación Con Compuestos Similares
Azetidine derivatives: Typically used in pharmaceutical synthesis.
Dihydroisoquinoline derivatives: Known for their pharmacological activities.
Trifluoromethyl-pyridine compounds: Common in agrochemicals and materials science.
This detailed breakdown should give you a comprehensive understanding of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Propiedades
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O/c20-19(21,22)17-6-5-14(9-23-17)18(26)25-11-16(12-25)24-8-7-13-3-1-2-4-15(13)10-24/h1-6,9,16H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMUAUHTXRZCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(azepan-1-ylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2920181.png)

![3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole](/img/structure/B2920183.png)
![1-(4-fluorophenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2920185.png)
![N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2920188.png)
![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920189.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2920190.png)
![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)




![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2920201.png)
